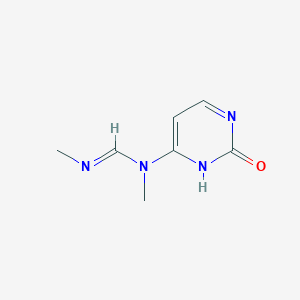
N,N'-Dimethyl-N-(2-oxo-1,2-dihydropyrimidin-4-yl)formimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Dimethyl-N-(2-oxo-1,2-dihydropyrimidin-4-yl)formimidamide is a heterocyclic compound that belongs to the class of dihydropyrimidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Dimethyl-N-(2-oxo-1,2-dihydropyrimidin-4-yl)formimidamide can be achieved through a multicomponent reaction known as the Biginelli reaction. This reaction involves the condensation of an aldehyde, a β-ketoester, and urea under acidic conditions. Various catalysts, such as Lewis acids and silica-supported solid acids, have been employed to improve the efficiency and yield of this reaction .
Industrial Production Methods
Industrial production of dihydropyrimidinones, including N,N’-Dimethyl-N-(2-oxo-1,2-dihydropyrimidin-4-yl)formimidamide, often involves the use of green chemistry principles. For instance, the use of Montmorillonite-KSF as a reusable and heterogeneous catalyst has been reported to provide a cost-effective and environmentally friendly approach to the synthesis of these compounds .
Chemical Reactions Analysis
Types of Reactions
N,N’-Dimethyl-N-(2-oxo-1,2-dihydropyrimidin-4-yl)formimidamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N,N’-Dimethyl-N-(2-oxo-1,2-dihydropyrimidin-4-yl)formimidamide involves its interaction with specific molecular targets and pathways. For instance, its cytotoxic effects are believed to be mediated through the inhibition of key enzymes involved in cell proliferation and survival . Molecular docking studies have shown that the compound can bind to these enzymes, thereby disrupting their function and leading to cell death .
Comparison with Similar Compounds
N,N’-Dimethyl-N-(2-oxo-1,2-dihydropyrimidin-4-yl)formimidamide can be compared with other dihydropyrimidinones and related heterocyclic compounds:
Dihydropyrimidin-2(1H)-ones: These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activity.
The uniqueness of N,N’-Dimethyl-N-(2-oxo-1,2-dihydropyrimidin-4-yl)formimidamide lies in its specific substituents, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C7H10N4O |
|---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
N,N'-dimethyl-N-(2-oxo-1H-pyrimidin-6-yl)methanimidamide |
InChI |
InChI=1S/C7H10N4O/c1-8-5-11(2)6-3-4-9-7(12)10-6/h3-5H,1-2H3,(H,9,10,12) |
InChI Key |
KEJWEIBJTLUAFJ-UHFFFAOYSA-N |
Canonical SMILES |
CN=CN(C)C1=CC=NC(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methyl-2-(p-tolyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B12996259.png)
![2-(Methoxycarbonyl)-4,5,6,7-tetrahydrobenzo[d]oxazole-6-carboxylic acid](/img/structure/B12996269.png)
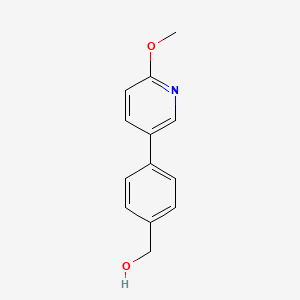
![1-Ethyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-one](/img/structure/B12996271.png)

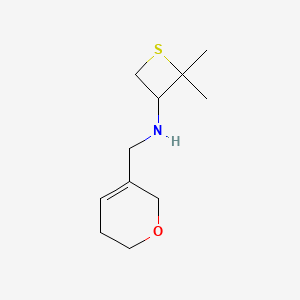
![tert-Butyl (S)-3-hydroxy-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B12996290.png)
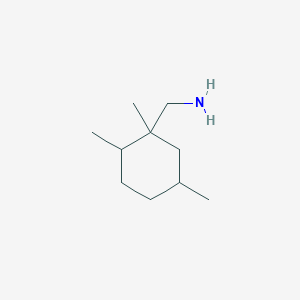
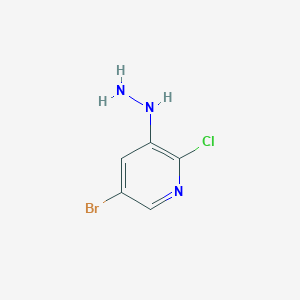
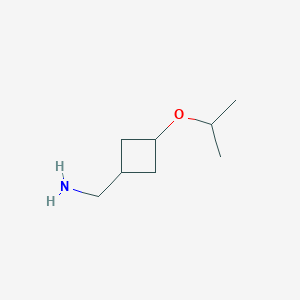

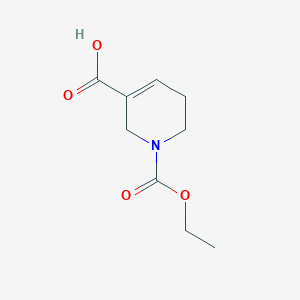

![1-(2,4-Dimethylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B12996322.png)
